N-(3,4-dichlorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
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Description
N-(3,4-dichlorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a useful research compound. Its molecular formula is C17H19Cl2N3O3 and its molecular weight is 384.26. The purity is usually 95%.
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Scientific Research Applications
Molecular Diversity in Chemical Reactions : The paper by Han et al. (2020) discusses the molecular diversity in the reaction of triphenylphosphine with dimethyl hex-2-en-4-ynedioate and arylidene N,N'-dimethylbarbituric acids, leading to the formation of various products with different regioselectivity and diastereoselectivity, including 7,9-diazaspiro[4.5]dec-1-enes (Han, Zheng, Zhang, & Yan, 2020).
Antiviral Evaluation of Spirothiazolidinone Derivatives : A study by Apaydın et al. (2020) evaluated N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives for antiviral activity, demonstrating the potential of spirothiazolidinone scaffolds in developing new antiviral molecules (Apaydın, Loy, Stevaert, & Naesens, 2020).
Synthesis and Evaluation of Anticonvulsant Activity : Kayal et al. (2022) synthesized derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide and evaluated their affinity to GABAergic biotargets and anticonvulsant activity, indicating the importance of the cyclic amide fragment in anticonvulsant activity (Kayal, Severina, Tsyvunin, Zalevskyi, Shtrygol’, Vlasov, Golovchenko, Kovalenko, & Georgiyants, 2022).
Discovery of High-affinity Ligands : Röver et al. (2000) discovered high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor, including 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones, which exhibit high affinity and selectivity, demonstrating their potential in biochemical applications (Röver, Adam, Cesura, Galley, Jenck, Monsma, Wichmann, & Dautzenberg, 2000).
Synthesis and Antihypertensive Activity : Caroon et al. (1981) synthesized 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with varying substitutions, evaluated as antihypertensive agents, indicating the role of these compounds in developing new medications (Caroon, Clark, Kluge, Nelson, Strosberg, Unger, Michel, & Whiting, 1981).
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O3/c1-10-4-2-3-7-17(10)15(24)22(16(25)21-17)9-14(23)20-11-5-6-12(18)13(19)8-11/h5-6,8,10H,2-4,7,9H2,1H3,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDSSXYSRLYZDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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